Cas no 1507502-79-5 (methyl 5-amino-3-chloro-2-fluorobenzoate)

Methyl 5-amino-3-chloro-2-fluorobenzoate is a fluorinated and chlorinated benzoate ester with an amino substituent, offering versatile reactivity for pharmaceutical and agrochemical synthesis. The presence of both electron-withdrawing (fluoro, chloro) and electron-donating (amino) groups enhances its utility as a key intermediate in cross-coupling reactions, nucleophilic substitutions, and other functionalization processes. Its ester group provides further derivatization potential, while the halogen and amino moieties enable selective modifications. The compound's well-defined structure ensures consistent performance in complex synthetic pathways. Suitable for research and industrial applications, it is typically handled under controlled conditions due to its reactive functional groups.
methyl 5-amino-3-chloro-2-fluorobenzoate structure
1507502-79-5 structure
Product Name:methyl 5-amino-3-chloro-2-fluorobenzoate
CAS No:1507502-79-5
MF:C8H7ClFNO2
MW:203.598084688187
CID:4602933
PubChem ID:81267579
Update Time:2025-10-31

methyl 5-amino-3-chloro-2-fluorobenzoate Chemical and Physical Properties

Names and Identifiers

    • methyl 5-amino-3-chloro-2-fluorobenzoate
    • Benzoic acid, 5-amino-3-chloro-2-fluoro-, methyl ester
    • 5-Amino-3-chloro-2-fluoro-benzoic acid methyl ester
    • Inchi: 1S/C8H7ClFNO2/c1-13-8(12)5-2-4(11)3-6(9)7(5)10/h2-3H,11H2,1H3
    • InChI Key: DYBYFJVZYLADLU-UHFFFAOYSA-N
    • SMILES: C(OC)(=O)C1=CC(N)=CC(Cl)=C1F

Computed Properties

  • Exact Mass: 203.0149343g/mol
  • Monoisotopic Mass: 203.0149343g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 203
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.8
  • Topological Polar Surface Area: 52.3Ų

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Additional information on methyl 5-amino-3-chloro-2-fluorobenzoate

Methyl 5-Amino-3-Chloro-2-Fluorobenzoate: A Comprehensive Overview

Methyl 5-amino-3-chloro-2-fluorobenzoate, with the CAS number 1507502-79-5, is a versatile compound that has garnered significant attention in the fields of organic chemistry, pharmaceuticals, and material science. This compound, characterized by its unique structure featuring an amino group, chlorine atom, and fluorine atom attached to a benzoate backbone, exhibits a wide range of applications due to its functional diversity. Recent advancements in synthetic methodologies and its integration into cutting-edge research have further solidified its importance in modern chemistry.

The synthesis of methyl 5-amino-3-chloro-2-fluorobenzoate involves a series of carefully orchestrated reactions, often leveraging the principles of aromatic substitution and esterification. Researchers have explored various pathways to optimize the yield and purity of this compound, with a particular focus on minimizing environmental impact. For instance, green chemistry approaches, such as the use of microwave-assisted synthesis and solvent-free conditions, have been successfully applied to streamline the production process. These innovations not only enhance the efficiency of synthesis but also align with global sustainability goals.

One of the most promising applications of methyl 5-amino-3-chloro-2-fluorobenzoate lies in its role as an intermediate in drug discovery. The compound's ability to act as a building block for more complex molecules has made it invaluable in the development of novel pharmaceutical agents. Recent studies have highlighted its potential in targeting specific biological pathways associated with diseases such as cancer and neurodegenerative disorders. For example, derivatives of this compound have shown promise as inhibitors of key enzymes involved in tumor progression, offering new avenues for therapeutic intervention.

In addition to its pharmaceutical applications, methyl 5-amino-3-chloro-2-fluorobenzoate has found utility in materials science, particularly in the development of advanced polymers and coatings. Its unique combination of functional groups allows for tailored surface properties, making it an attractive candidate for applications ranging from anti-corrosion coatings to high-performance adhesives. Researchers have also explored its potential in nanotechnology, where it serves as a precursor for the synthesis of nanoparticles with enhanced catalytic activity.

The chemical stability and reactivity of methyl 5-amino-3-chloro-2-fluorobenzoate are critical factors influencing its performance in various applications. Studies have demonstrated that the compound exhibits excellent thermal stability under controlled conditions, making it suitable for high-temperature processes. Furthermore, its reactivity towards nucleophilic substitution and electrophilic aromatic substitution reactions provides chemists with a versatile platform for functionalization. Recent advancements in computational chemistry have enabled researchers to predict and optimize these reactions with unprecedented accuracy, further enhancing the compound's utility.

From an environmental perspective, understanding the ecological impact of methyl 5-amino-3-chloro-2-fluorobenzoate is crucial for ensuring sustainable practices. Research into its biodegradation pathways has revealed that under aerobic conditions, the compound undergoes rapid microbial degradation, minimizing its persistence in natural ecosystems. This finding underscores the importance of adopting eco-friendly synthetic routes and disposal methods to mitigate any potential environmental risks associated with its use.

In conclusion, methyl 5-amino-3-chloro-2-fluorobenzoate stands as a testament to the ingenuity and progress in modern chemistry. Its diverse applications, coupled with ongoing research into its properties and synthesis, position it as a key player in various industries. As scientists continue to unlock its full potential through innovative approaches and interdisciplinary collaboration, this compound is poised to make even greater contributions to the advancement of science and technology.

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